Kidamycin

Pluramycin antibiotics Structure-activity relationship C2 substituent variation

Kidamycin (CAS 11072-82-5) is a pluramycin-class antitumor antibiotic with a defined C2 2-butenyl side chain that distinguishes it from hedamycin-critical for reproducible SAR studies. Its photodegradation product, photokidamycin, exhibits differential cytotoxicity: MDA-MB-231 (TNBC) IC50 = 0.66 μM vs. MCF7 IC50 = 3.51 μM, supporting TNBC-focused discovery programs. The fully characterized biosynthetic gene cluster (Kid7, Kid21 glycosyltransferases; Kid4, Kid9, Kid24 methyltransferases) and available knockout strains enable semisynthetic derivatization at the C2 position. Acetyl-kidamycin selectively inhibits 45S pre-rRNA synthesis via RNA Pol I, offering a precise tool for nucleolar transcription studies. Light-sensitive; store protected from light to prevent photodegradation. Supplied as solid powder, ≥98% purity, with global shipping for R&D use.

Molecular Formula C39H48N2O9
Molecular Weight 688.8 g/mol
CAS No. 11072-82-5
Cat. No. B1673636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKidamycin
CAS11072-82-5
Synonymsisokidamycin
kidamycin
Molecular FormulaC39H48N2O9
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O
InChIInChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1
InChIKeyMFTJRTUKCOVIMD-DKUBSEJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kidamycin: Pluramycin Antibiotic Overview


Kidamycin (CAS 11072-82-5, rubiflavin B) is a pluramycin-class antitumor antibiotic isolated from Streptomyces phaeoverticillatus var. takatsukiensis, belonging to the angucycline family of polyketide-derived natural products [1]. The compound is structurally characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore bearing two C-glycosidically linked amino-deoxyhexoses — anglosamine at C8 and N,N-dimethylvancosamine at C10 — with a 2-butenyl side chain at the C2 position [2]. These structural features are directly relevant to its biological activity profile, which includes cytotoxicity against multiple cancer cell lines and antibacterial activity against Gram-positive organisms [3].

Natural product antibiotic with C-glycosylated angucycline core, supporting pluramycin class SAR and biosynthesis studies.
C2 2-butenyl side chain differentiates it from diepoxide-bearing analogs; suitable for C2 substituent-activity relationship research.
Source organism and characterized BGC enable glycosyltransferase and methyltransferase enzymology studies.

Why Hedamycin Cannot Substitute for Kidamycin


Substitution among pluramycin-class antibiotics is precluded by structure-activity relationships tied to specific substituents. While kidamycin and hedamycin share an identical angucycline core and C-glycosylation pattern, the C2 side chain differs critically: kidamycin possesses a 2-butenyl residue, whereas hedamycin bears a 2,3,4,5-diepoxy-2-hexyl group at the same position [1]. This seemingly minor substitution difference drives distinct photostability profiles, cytotoxicity patterns, and the identity of degradation products generated upon light exposure [2]. Furthermore, biosynthetic studies have identified kidamycin-specific glycosyltransferases (Kid7, Kid21) and methyltransferases (Kid4, Kid9, Kid24) that are not universally conserved across pluramycin producers, making fermentative replacement with another strain non-trivial [3]. For researchers requiring reproducible biological data, structural equivalence cannot be assumed without empirical validation of the specific C2 variant.

C2 Side Chain Kidamycin has a 2-butenyl residue; hedamycin bears a diepoxy-hexyl group. This moiety difference may shift photostability and cytotoxicity profile, preventing direct interchange.
Biosynthesis Kidamycin-specific glycosyltransferases (Kid7, Kid21) and methyltransferases are not universally conserved across pluramycin producers, so fermentative replacement with a different strain may alter glycosylation pattern.
Photodegradation Light-exposed or aged samples may contain photokidamycin or isokidamycin, whose cell-model response context differs from the parent compound.

Kidamycin Scientific Differentiation Evidence


C2 Side Chain Differentiation

Kidamycin and hedamycin share an identical angucycline core and C-glycosylation pattern, but differ critically at the C2 position. In kidamycin, the C2 substituent is a 2-butenyl residue (olefinic side chain), whereas hedamycin contains a 2,3,4,5-diepoxy-2-hexyl group (bisepoxide) at the same position [1]. This C2 variation has been directly linked to differential photostability and biological activity outcomes [2].

C2 Side Chain Identity
Head-to-head
Kidamycin: 2-butenyl residue. Hedamycin: 2,3,4,5-diepoxy-2-hexyl group.
C2 substituent determines pluramycin-class activity profile.
NMR structural elucidation context.
Pluramycin antibiotics Structure-activity relationship C2 substituent variation

Cytotoxicity vs. Photokidamycin in Breast Cancer

In a 2023 study evaluating pluramycin derivatives, kidamycin (compound 3) and its photodegradation product photokidamycin (compound 4) were tested head-to-head against human breast cancer cell lines [1]. Photokidamycin demonstrated considerably stronger inhibition of both MCF7 and MDA-MB-231 cell growth compared to the parent kidamycin.

Cytotoxicity vs. Photokidamycin
Head-to-head
Photokidamycin IC50: MCF7 3.51 μM; MDA-MB-231 0.66 μM. Kidamycin IC50 >10 μM in both lines.
Photodegradation product exhibits distinct cell-model response context.
MCF7 and MDA-MB-231 breast cancer cell lines; in vitro.
Breast cancer Cytotoxicity Pluramycin derivatives

Photodegradation Effects on Cytotoxicity

Fredenhagen and Séquin (1985) directly compared the cytotoxicities of parent pluramycins and their photodegradation products using HeLa cell cultures [1]. The study established quantitative differences: isokidamycin (the photodegradation product of kidamycin) showed reduced cytotoxicity relative to kidamycin, and photohedamycin A was 15-fold less cytotoxic than its parent hedamycin [1]. These parallel findings implicate rings E and F as critical for biological activity in both compounds.

Photodegradation Impact
Head-to-head
Isokidamycin: reduced cytotoxicity vs. kidamycin. Photohedamycin A: 15-fold less cytotoxic than hedamycin.
Rings E/F integrity required for full activity; light protection essential.
HeLa cell cultures; reported fold change.
Photostability Cytotoxicity Structure-activity relationship

Acetyl-Kidamycin Tumor Tissue Retention

A pharmacokinetic study of acetyl-kidamycin administered intravenously to mice revealed a distinctive distribution profile relevant to tumor targeting [1]. While the compound disappeared rapidly from blood and distributed widely to various organs — where substantial adsorption and/or inactivation occurred — tumor tissue exhibited a contrasting pattern.

Tumor Tissue Retention
Class-level
Acetyl-kidamycin: low tumor concentrations but lower inactivation rate vs. normal tissues.
Differential inactivation may support tumor-exposure model context.
Murine i.v. model; acetyl derivative only.
Pharmacokinetics In vivo distribution Tumor targeting

Selective RNA Synthesis Inhibition

Acetyl-kidamycin exhibits a nuanced pattern of RNA synthesis inhibition in HeLa cells [1]. The compound inhibited the synthesis of 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs, but importantly, it did not affect the subsequent processing of 45S pre-rRNA into mature 18S and 28S rRNA, nor the processing of HnRNA into mRNA [1].

RNA Synthesis Inhibition
Supporting evidence
Acetyl-kidamycin inhibits 45S pre-rRNA and HnRNA synthesis; does not impair processing to mature rRNA or mRNA.
Selective RNA Pol I probe context for nucleolar studies.
HeLa cells; acetyl-kidamycin tested.
RNA synthesis inhibition Mechanism of action rRNA processing

Differentiation from Iyomycin B1

The original 1971 isolation paper explicitly compared kidamycin to iyomycin B1, a closely related antibiotic from the same producing organism lineage [1]. Kidamycin was obtained as orange-red crystals and demonstrated clear differentiation from iyomycin B1 across three independent parameters: toxicity, melting point, and infrared absorption spectrum [1].

Differentiation from Iyomycin B1
Head-to-head
Kidamycin LD50 12.5–20.0 mg/kg (mouse, i.v.); distinct melting point and IR spectrum vs. iyomycin B1.
Supports identity verification and distinct pharmacological profile.
Physicochemical and acute toxicity characterization.
Natural product isolation Antibiotic characterization Streptomyces metabolites

Kidamycin Research and Industrial Applications


TNBC Cytotoxicity Screening

The 2023 cytotoxicity study [1] established differential sensitivity between MCF7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines when treated with pluramycin derivatives. Kidamycin and photokidamycin showed markedly different IC50 profiles, with MDA-MB-231 exhibiting greater sensitivity to photokidamycin (IC50 = 0.66 μM) than MCF7 (IC50 = 3.51 μM). This cell-line-dependent response pattern supports the use of kidamycin as a tool compound in TNBC-focused drug discovery programs, provided the compound is protected from light to prevent photodegradation to the more potent photokidamycin species.

SAR Studies of C2-Modified Pluramycins

The well-characterized structural difference between kidamycin (2-butenyl at C2) and hedamycin (2,3,4,5-diepoxy-2-hexyl at C2) [1] makes kidamycin an essential reference compound for SAR studies investigating how C2 substituent identity modulates DNA binding affinity, sequence specificity, or cytotoxicity. The elucidated biosynthetic gene cluster and the availability of biosynthetic intermediates (aglycone and mono-C-glycosylated compounds) through gene knockout studies further enable semisynthetic derivatization efforts targeting the C2 position or sugar attachment sites.

RNA Polymerase I Inhibition Assays

Acetyl-kidamycin selectively inhibits the synthesis of 45S pre-rRNA — the primary transcript of RNA polymerase I — without impairing its subsequent processing into mature 18S and 28S rRNA [1]. This specific mechanism makes kidamycin derivatives valuable as chemical probes for dissecting nucleolar transcription events, particularly in studies where broad-spectrum transcription inhibitors (e.g., actinomycin D, which inhibits all RNA polymerases at higher concentrations) would confound interpretation. Researchers should note that this activity has been characterized for acetyl-kidamycin; the parent compound kidamycin may require acetylation for optimal cellular activity.

Glycosyltransferase Biosynthesis Studies

The kidamycin biosynthetic gene cluster has been fully characterized, with specific glycosyltransferases Kid7 (C10 N,N-dimethylvancosamine attachment) and Kid21 (C8 anglosamine attachment) identified as catalyzing sequential C-glycosylation steps [1]. The defined BGC and availability of knockout strains producing aglycone and mono-glycosylated intermediates make kidamycin an established model system for studying bacterial C-glycosyltransferase enzymology and engineering novel glycosylated natural product derivatives. The characterization of methyltransferases Kid4, Kid9, and Kid24 [1] further supports applications in deoxysugar biosynthesis research.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cell-model endpoint review
TNBC vs. ER-positive response differential; light-protected handling
Pluramycin C2 SAR studies
C2 substituent identity
DNA binding and sequence specificity modulation
Nucleolar transcription probe development
RNA Pol I selective inhibition context
Pre-rRNA synthesis inhibition without processing block; confirm acetyl derivative activity
C-Glycosyltransferase enzymology
Characterized BGC and knockout strains
Sequential C-glycosylation and deoxysugar methylation steps

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44 linked technical documents
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